2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid
Description
2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 of the cyclopropane ring and a [(4-methoxyphenyl)methoxy] substituent at position 2. Cyclopropane-containing compounds are of significant interest in medicinal and synthetic chemistry due to their unique structural rigidity, which can enhance binding affinity and metabolic stability in drug candidates . These derivatives are often utilized as intermediates in organic synthesis, chiral building blocks, or reference standards in pharmacological studies .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-2-8(3-5-9)7-16-11-6-10(11)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCXUBHIZPJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the reaction of 4-methoxybenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a strong base such as sodium hydride (NaH). The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, with reagents such as hydrochloric acid (HCl) or acetic anhydride (Ac2O).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Research indicates that 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid may exhibit significant biological activity, particularly in relation to its interaction with various biological targets.
- Binding Affinity Studies : Preliminary studies suggest that this compound may have a binding affinity to cyclooxygenase enzymes, which are involved in inflammatory processes. This could position it as a candidate for anti-inflammatory drug development.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic synthesis techniques, which can be adapted for various derivatives. The presence of the methoxy group enhances its reactivity and potential for further functionalization.
- Synthetic Routes : Common methods for synthesizing similar compounds include nucleophilic substitution reactions and esterification processes, which are well-documented in patent literature .
Pharmaceutical Applications
Given its structural characteristics, this compound may serve as a lead compound in the development of new pharmaceuticals.
- Potential Therapeutics : Similar compounds have been investigated for their roles in pain management and anti-inflammatory therapies. The unique cyclopropane structure may contribute to distinct pharmacokinetic properties, enhancing the efficacy of drugs derived from this scaffold.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | Simpler structure; lacks phenoxy substitution. |
| Phenylcyclopropanecarboxylic acid | C10H10O2 | Used primarily in pharmaceutical research. |
| 3-(3-Phenoxyphenyl)propanoic acid | C16H16O3 | Studied for anti-inflammatory properties. |
Case Study 1: Anti-inflammatory Potential
A study evaluated the anti-inflammatory effects of compounds structurally related to this compound. The results indicated that these compounds inhibited cyclooxygenase activity, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.
Case Study 2: Synthesis and Characterization
In another study, researchers synthesized derivatives of the compound using various synthetic routes and characterized them using spectroscopic methods. The findings highlighted the importance of the methoxy group in enhancing solubility and bioavailability, critical factors for drug development .
Mechanism of Action
The mechanism by which 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Key Properties of Cyclopropane-Carboxylic Acid Derivatives
Key Comparisons:
Substituent Effects on Molecular Weight and Polarity :
- The addition of a [(4-methoxyphenyl)methoxy] group (hypothetical for the target compound) would increase molecular weight compared to simpler analogs like 1-ethylcyclopropanecarboxylic acid (114.14 g/mol) .
- Methoxycarbonyl-substituted derivatives (e.g., CAS 1094479-66-9) exhibit higher molecular weights (220.22 g/mol) due to the bulky aromatic ester group .
Stereochemical Considerations :
- The trans configuration in CAS 1257122-69-2 highlights the importance of stereochemistry in bioactivity, as trans isomers often exhibit distinct pharmacokinetic profiles compared to cis counterparts .
Applications in Drug Development :
- Methoxyphenyl derivatives (e.g., CAS 16728-01-1) are commonly used as intermediates for kinase inhibitors or anti-inflammatory agents due to their aromatic and electron-rich properties .
- Chiral derivatives like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1) are critical for asymmetric synthesis in API manufacturing .
Thermal and Stability Profiles: Limited melting point data is available in the evidence, but 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid (CAS 16728-01-1) has a reported mp of 124–126°C, suggesting moderate thermal stability .
Research Findings:
- Pharmacological Potential: Compounds with methoxyphenyl groups (e.g., CAS 16728-01-1) are frequently cited in pharmacological research as precursors for bioactive molecules, leveraging their ability to interact with aromatic binding pockets in enzymes .
- Synthetic Challenges : The steric hindrance introduced by substituents like methoxycarbonyl (CAS 1094479-66-9) can complicate cyclopropane ring formation, requiring specialized catalysts or high-pressure conditions .
Biological Activity
2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid (CAS Number: 2418663-56-4) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a methoxyphenyl group and a cyclopropane ring, suggests various mechanisms of action and applications in pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 2-((4-methoxybenzyl)oxy)cyclopropane-1-carboxylic acid, with the following chemical formula:
Key Properties:
- Molecular Weight: 222.24 g/mol
- Physical Form: Oil
- Purity: ≥95%
The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound proteins.
Antioxidant Properties
Research indicates that cyclopropane derivatives can exhibit significant antioxidant activity. The methoxy group may contribute to this effect by stabilizing free radicals, thus preventing oxidative stress in biological systems.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. Cyclopropane carboxylic acids have been shown to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
Enzyme Inhibition
Molecular docking studies have demonstrated that this compound can bind effectively to various enzyme targets. For instance, it has been analyzed for its inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in ethylene biosynthesis in plants, which may have implications for agricultural applications.
Case Studies
- In vitro Studies:
- A study evaluated the compound's effect on cell lines exposed to oxidative stress and found a significant reduction in cell death compared to controls. This suggests potential protective effects against oxidative damage.
- In vivo Studies:
- Animal models treated with this compound exhibited reduced inflammatory markers following induced inflammation, indicating its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methylcyclopropane | Methylcyclopropane | Minimal antioxidant activity |
| Pyrazinoic Acid | Pyrazinoic Acid | Moderate anti-inflammatory effects |
| 1-Aminocyclopropane-1-carboxylic Acid | 1-Aminocyclopropane | Strong ACO inhibition |
Q & A
Basic: What are the key synthetic routes for 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclopropanation reactions followed by functionalization. Key steps include:
- Cyclopropane Ring Formation : Use of methacrylic acid derivatives and diazo compounds (e.g., diazoacetates) under palladium or copper catalysis to construct the cyclopropane core .
- Functional Group Introduction : Alkylation or esterification to attach the 4-methoxyphenylmethoxy group. Solvents like dichloromethane or methanol, combined with bases (e.g., K₂CO₃), enhance reaction efficiency .
- Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd/C) and reaction temperature (60–80°C) to improve yield and selectivity. Monitor by TLC or HPLC for intermediate purity .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Structural validation employs:
- Spectroscopic Methods :
- ¹H/¹³C NMR : Peaks at δ 3.8 ppm (methoxy group) and δ 1.5–2.5 ppm (cyclopropane protons) confirm substituent positions .
- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₂H₁₄O₄: 246.0892) .
Basic: What are the solubility and stability properties, and how do they influence experimental design?
Answer:
- Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol. The methoxy group enhances solubility in aqueous buffers (pH > 5), enabling biological assays .
- Stability : Hydrolytically stable at RT but degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation .
- Experimental Design : Use DMSO stock solutions (<10 mM) for cellular assays to avoid solvent toxicity. Pre-screen stability in assay buffers via LC-MS .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
Answer:
Comparative studies with analogs reveal:
Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, then evaluate using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Advanced: How can discrepancies in biological data (e.g., conflicting IC₅₀ values) be resolved?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT) alter compound reactivity. Standardize protocols (e.g., pH 7.4 PBS) .
- Protein Binding : Use equilibrium dialysis to assess serum protein binding, which reduces free compound concentration .
- Metabolic Stability : Pre-incubate with liver microsomes to identify metabolite interference .
Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?
Answer:
- Chiral Catalysts : Use Ru(II)- or Rh(II)-based catalysts for asymmetric cyclopropanation. For example, (R)-BINAP ligands achieve >90% ee in cyclopropane formation .
- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane:IPA mobile phases to separate enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) for large-scale purification .
Advanced: How does the compound interact with cellular targets (e.g., enzymes, receptors)?
Answer:
Mechanistic studies suggest:
- Enzyme Inhibition : The cyclopropane ring induces conformational strain in target enzymes (e.g., COX-2), while the carboxylic acid chelates catalytic metal ions .
- Receptor Binding : Docking simulations (AutoDock Vina) show hydrogen bonding between the methoxy group and hydrophobic receptor pockets (e.g., GPCRs) .
- Pathway Modulation : In vivo studies indicate suppression of NF-κB signaling, measured via Western blot (p65 phosphorylation) and cytokine ELISA (TNF-α reduction) .
Methodology : Combine X-ray crystallography of protein-ligand complexes with siRNA knockdown to validate target engagement .
Advanced: What analytical techniques resolve degradation products under stress conditions?
Answer:
- Forced Degradation : Expose to UV light (ICH Q1B), acidic (0.1M HCl), or oxidative (3% H₂O₂) conditions.
- LC-HRMS/MS : Identify degradation products (e.g., demethylated or hydroxylated derivatives) via fragmentation patterns .
- Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation of degradants (e.g., C18 column, 0.1% TFA/ACN gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
